molecular formula C16H13BrO3 B1343536 3-Bromo-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898779-15-2

3-Bromo-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No. B1343536
CAS RN: 898779-15-2
M. Wt: 333.18 g/mol
InChI Key: JPXZKUVFJZRQNK-UHFFFAOYSA-N
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Description

The compound 3-Bromo-3'-(1,3-dioxolan-2-yl)benzophenone is not directly mentioned in the provided papers. However, the papers discuss various brominated benzophenone derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of brominated benzophenones often involves halogenation reactions and protective group strategies . These compounds serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of brominated benzophenone derivatives typically involves multi-step reactions, including halogenation, protective group application, and coupling reactions. For example, the synthesis of 3-chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4'-chlorophenyl ether, a related compound, was achieved through bromination and ketal reaction in a one-step pathway with high yield and purity . Similarly, the synthesis of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone involved a halogen-exchange reaction, demonstrating the versatility of brominated intermediates .

Molecular Structure Analysis

The molecular structure of brominated benzophenones is characterized by the presence of a bromine atom attached to the benzophenone core, which can influence the reactivity and electronic properties of the molecule. The structure of 1-bromo-4-(2,2-diphenylvinyl)benzene, a related compound, was characterized by various spectroscopic methods, and its steric configuration was found to hinder tight intermolecular packing .

Chemical Reactions Analysis

Brominated benzophenones can undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and dehalogenation. For instance, 2-(α-bromoalkyl)benzophenones can generate isobenzofurans, which then undergo cycloaddition to form naphthalene derivatives . The reactivity of brominated intermediates allows for the construction of complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenones are influenced by the presence of bromine and other substituents. These compounds often exhibit interesting photoluminescence properties, as demonstrated by 1-bromo-4-(2,2-diphenylvinyl)benzene, which showed amplified emission in the solid state compared to the solution state . The presence of bromine also affects the compound's reactivity, making it a valuable intermediate in organic synthesis .

Scientific Research Applications

Applications in Synthesis and Material Science

Synthesis of Monoprotected 1,4-Diketones 3-Bromo-3'-(1,3-dioxolan-2-yl)benzophenone has been utilized in the photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes to yield monoprotected 1,4-diketones. This method, which involves photosensitized hydrogen abstraction and radical trapping, offers an alternative pathway for synthesizing 1,4-diketones, especially with cyclic enones, showing good yields and indicating the potential utility of the compound in synthetic organic chemistry (Mosca, Fagnoni, Mella, & Albini, 2001).

Fungicidal Activities of Derivatives Derivatives of this compound, specifically 1-[(2,2-diaryl-1,3-dioxolan-4-yl)methyl]-1H-azoles, have demonstrated high fungicidal activities. This application underlines the compound's potential in the development of fungicides, indicating its role in agricultural chemistry (Talismanov & Popkov, 2007).

Photopolymerization Initiator Benzophenone-1,3-dioxane derivatives, closely related to this compound, have been synthesized and characterized as hydrogen abstraction type photoinitiators for free radical polymerization. These derivatives, such as BP-DO and BP-DDO, are used to initiate the polymerization of various monomers, showcasing the compound's relevance in polymer chemistry and material science (Wang et al., 2010).

properties

IUPAC Name

(3-bromophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c17-14-6-2-4-12(10-14)15(18)11-3-1-5-13(9-11)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXZKUVFJZRQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645057
Record name (3-Bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898779-15-2
Record name Methanone, (3-bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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